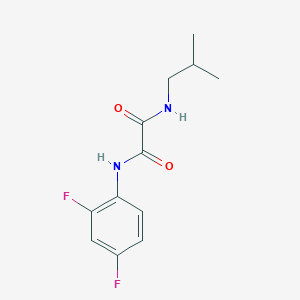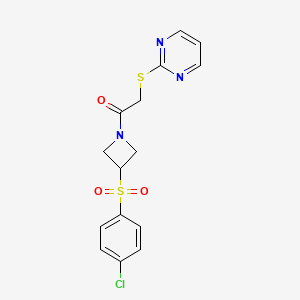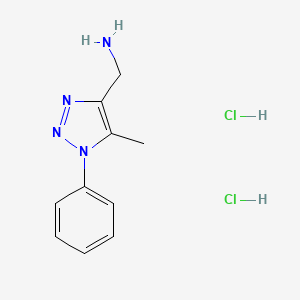
N1-(2,4-difluorophenyl)-N2-isobutyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,4-difluorophenyl)-N2-isobutyloxalamide, also known as DFOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFOA is a small molecule that belongs to the class of oxalamide derivatives. It has a molecular formula of C12H14F2N2O2 and a molecular weight of 260.25 g/mol.
作用机制
Target of Action
The primary targets of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Mode of Action
N1-(2,4-difluorophenyl)-N2-isobutyloxalamide interacts with its targets, effectively inhibiting the production of TNFα , IL-6 , and IL-1β when stimulated by LPS . This inhibition results in the modulation of the cellular processes controlled by these cytokines, leading to potential therapeutic effects.
Biochemical Pathways
The compound’s action affects several biochemical pathways associated with its targets. For instance, the mTOR pathway, which regulates cell growth and metabolism, and the EGFR pathway, which controls cell proliferation and survival, are both impacted . The compound’s inhibition of cytokine production also affects the inflammatory response pathways.
Result of Action
The molecular and cellular effects of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide’s action include the inhibition of cytokine production and the modulation of cellular processes controlled by its targets . These effects could potentially lead to therapeutic benefits in the treatment of diseases where these targets and pathways are implicated.
实验室实验的优点和局限性
One of the major advantages of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide is its high selectivity and sensitivity towards metal ions, making it a useful tool for metal ion sensing and imaging. However, N1-(2,4-difluorophenyl)-N2-isobutyloxalamide has limited solubility in water, which can limit its use in aqueous solutions. Additionally, N1-(2,4-difluorophenyl)-N2-isobutyloxalamide can be prone to photobleaching, which can reduce its fluorescence intensity over time.
未来方向
There are several potential future directions for the research and development of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide. One area of interest is the development of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide-based fluorescent probes for the detection of other metal ions such as mercury and lead. Another potential direction is the modification of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide to improve its solubility and stability in aqueous solutions. Additionally, the use of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide as a therapeutic agent for the treatment of metal ion-related diseases such as Alzheimer's disease is an area of active research.
合成方法
The synthesis of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide involves the reaction of 2,4-difluoroaniline and isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide as a white crystalline solid. The purity and yield of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide can be improved by recrystallization and purification methods.
科学研究应用
N1-(2,4-difluorophenyl)-N2-isobutyloxalamide has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. One of the primary uses of N1-(2,4-difluorophenyl)-N2-isobutyloxalamide is as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. N1-(2,4-difluorophenyl)-N2-isobutyloxalamide has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for metal ion sensing and imaging.
属性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c1-7(2)6-15-11(17)12(18)16-10-4-3-8(13)5-9(10)14/h3-5,7H,6H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLROFEITUOYGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2910790.png)
![N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910795.png)

![7-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzofuran-2-carboxamide](/img/structure/B2910799.png)

![Ethyl 4-[[2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2910801.png)

![ethyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2910805.png)
![4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2910806.png)

![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910810.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea](/img/structure/B2910812.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2910813.png)